molecular formula C8H13N3O B13199567 2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole

Cat. No.: B13199567
M. Wt: 167.21 g/mol
InChI Key: ISPKAKJVQQMQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole is an organic compound that features a pyrrolidine ring substituted with a methoxy group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic addition of a suitable precursor to form the pyrrolidine ring, followed by methoxylation and imidazole ring formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the reactions would be chosen to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and imidazole-containing molecules. Examples include:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(4-methoxypyrrolidin-2-yl)-1H-imidazole

InChI

InChI=1S/C8H13N3O/c1-12-6-4-7(11-5-6)8-9-2-3-10-8/h2-3,6-7,11H,4-5H2,1H3,(H,9,10)

InChI Key

ISPKAKJVQQMQMU-UHFFFAOYSA-N

Canonical SMILES

COC1CC(NC1)C2=NC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.